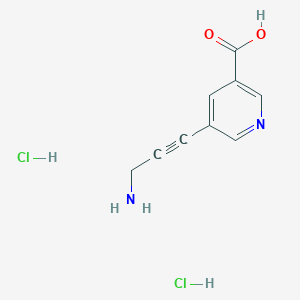
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound with the CAS Number: 2470435-86-8 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 5-(3-aminopropyl)nicotinic acid dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is 1S/C9H12N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,1-3,10H2,(H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a powder with a molecular weight of 253.13 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Antimicrobial Compounds : Nicotinic acid derivatives, closely related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, have been explored for their antimicrobial and antimycobacterial activities. These compounds are synthesized through various chemical reactions and tested for their biological activities against bacteria and fungi (Sidhaye et al., 2011).
Development of Antiallergic Agents : Research has been conducted on the synthesis of derivatives of pyridine carboxylic acids for potential use as antiallergic agents. These studies involve complex chemical transformations and assessments of their stability and potential medicinal applications (Görlitzer & Kramer, 2000).
Chemical Synthesis and Structural Studies
Synthesis of Pyridine Derivatives : Research has been focused on synthesizing new pyridine derivatives, including those related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, for various chemical and biological applications. These studies often involve detailed analysis of the compounds' chemical structures and properties (Patel et al., 2011).
Crystal Engineering and Supramolecular Chemistry : Studies involving co-crystallization of pyridine carboxylic acids with other compounds have provided insights into hydrogen bonding patterns and supramolecular structures. These findings are significant in the field of crystal engineering and material science (Montis & Hursthouse, 2012).
Biological and Pharmaceutical Research
Receptor Antagonism and Drug Discovery : Pyridine carboxylic acid derivatives have been identified as antagonists for specific receptors, such as 5-HT2C receptors. This research is pivotal in drug discovery, particularly in the development of treatments for neurological disorders (Park et al., 2008).
Extraction and Pharmaceutical Applications : Studies on the extraction of pyridine-3-carboxylic acid using various compounds and techniques have been conducted. Such research is relevant in pharmaceutical and biochemical industries for the production of various medicinal compounds (Kumar & Babu, 2009).
Safety and Hazards
properties
IUPAC Name |
5-(3-aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,3,10H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMJSUSVZWUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C#CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

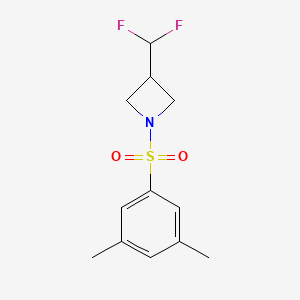
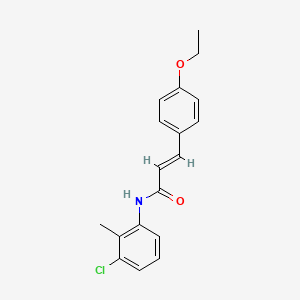
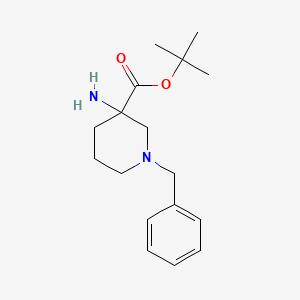
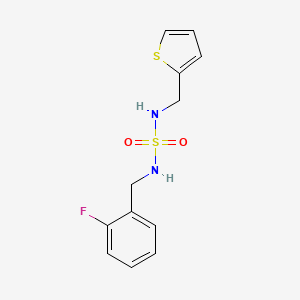
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

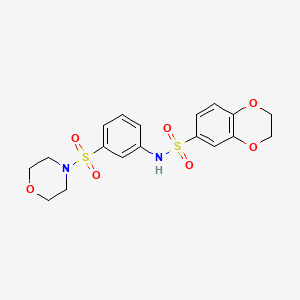
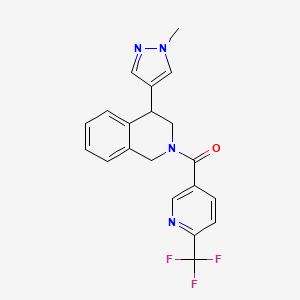
![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)
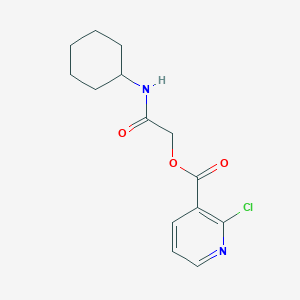
![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)
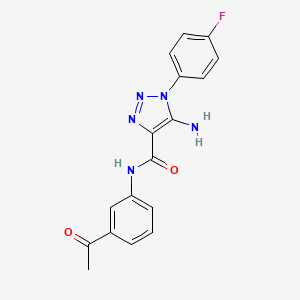

![4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B2356006.png)